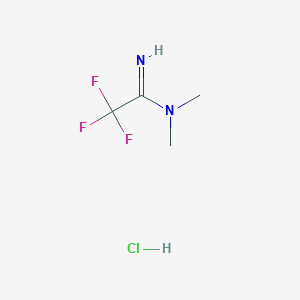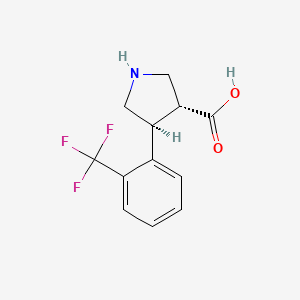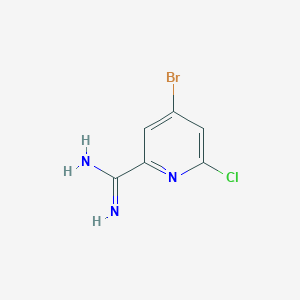![molecular formula C7H10F2N2O B13012537 (R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)
(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multistep processes that include cyclization reactions. One common method involves the condensation of appropriate precursors under controlled conditions to form the desired pyrazine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its unique structure allows it to modulate specific biological pathways .
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications .
Mécanisme D'action
The mechanism of action of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
1H-pyrrolo[2,3-b]pyridine: Used as a potent inhibitor in cancer therapy.
Uniqueness
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its unique difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar heterocycles .
Propriétés
Formule moléculaire |
C7H10F2N2O |
|---|---|
Poids moléculaire |
176.16 g/mol |
Nom IUPAC |
(8aR)-7,7-difluoro-2,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)3-5-6(12)10-1-2-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m1/s1 |
Clé InChI |
OCOYKQGMTQTMEH-RXMQYKEDSA-N |
SMILES isomérique |
C1CN2CC(C[C@@H]2C(=O)N1)(F)F |
SMILES canonique |
C1CN2CC(CC2C(=O)N1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)











